Product packaging for Dehydroheliotrine(Cat. No.:CAS No. 23107-11-1)

Dehydroheliotrine

Cat. No.: B13742881
CAS No.: 23107-11-1
M. Wt: 311.37 g/mol
InChI Key: KYSOVPPHGLNVRV-ULKWEWGCSA-N
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Description

Contextualization of Pyrrolizidine (B1209537) Alkaloids as Research Compounds

Pyrrolizidine alkaloids (PAs) are a large group of heterocyclic organic compounds produced by thousands of plant species worldwide, notably within the Boraginaceae, Asteraceae, and Fabaceae families. nih.govnih.gov These secondary metabolites are recognized as a defense mechanism for plants against herbivores. wikipedia.org In academic research, PAs are extensively studied due to their widespread presence in the food chain—contaminating grains, honey, milk, and herbal remedies—and their potent toxicity. nih.gov

The scientific interest in PAs is largely driven by their toxicological properties. Many PAs are known to be hepatotoxic (damaging to the liver), genotoxic (damaging to DNA), and carcinogenic (cancer-causing). nih.govnih.gov The toxic effects of these alkaloids are not inherent to the parent compounds but arise from their metabolic activation, primarily in the liver, by cytochrome P450 enzymes. researchgate.netnih.gov This bioactivation process converts the relatively inert PA esters into highly reactive pyrrolic metabolites, such as dehydroalkaloids. researchgate.net These reactive intermediates are electrophilic and can readily form covalent bonds with biological macromolecules, including proteins and DNA, leading to cellular damage and the initiation of disease processes. researchgate.netacs.org

Significance of Dehydroheliotrine as a Key Research Intermediate

This compound is the major reactive metabolite of heliotridine-based PAs, such as heliotrine (B1673042) and lasiocarpine (B1674526). nih.gov Its significance in research stems from its role as the ultimate toxic species responsible for the adverse effects of its parent alkaloids. By isolating or synthesizing this compound, researchers can directly study its interactions with cellular components, bypassing the metabolic activation step. This allows for a more precise investigation of the molecular mechanisms of toxicity.

In toxicological studies, this compound serves as a critical tool in both in vitro and in vivo models. In vitro studies have utilized this compound to demonstrate its ability to form adducts with DNA. nih.gov Research has shown that this compound interacts with DNA to form a soluble, non-diffusible complex, providing direct evidence of its genotoxic potential. These studies are fundamental to understanding how PAs initiate carcinogenesis.

Furthermore, this compound is employed to investigate the specific types of cellular damage induced by PAs. For instance, research has shown that it can selectively inhibit the replication of satellite DNA. nih.gov The use of this compound in such experimental setups allows for a detailed examination of its effects on cellular processes without the confounding variables of the parent compound's metabolism.

Historical Perspectives on this compound Research Evolution

The understanding of this compound's role in PA toxicity has evolved over several decades. The historical timeline of this research begins with broader observations of pyrrolizidine alkaloid poisoning.

Early 20th Century: The initial recognition of PA toxicity emerged from observations of livestock poisoning after the consumption of PA-containing plants. wikipedia.org These incidents spurred scientific inquiry into the causative agents and the nature of the resulting diseases.

Mid-20th Century: Researchers began to characterize the chemical structures of various PAs and investigate their pathological effects in animal models. In 1954, it was discovered that a PA, retrorsine, could induce tumors in rats, establishing the carcinogenic potential of this class of compounds. nih.gov

1960s-1970s: A pivotal shift in understanding occurred with the discovery that PAs require metabolic activation to exert their toxic effects. This led to the identification of reactive pyrrolic metabolites as the ultimate toxins. Research during this period focused on the metabolism of PAs like heliotrine and lasiocarpine, leading to the isolation and identification of this compound as a major metabolite. nih.gov A 1972 study detailed the pathological effects of dehydroheliotridine (B1201450) (a closely related compound) in young rats, providing early, direct evidence of the toxicity of these pyrrolic intermediates.

Late 20th Century to Present: With the advancement of analytical techniques, such as mass spectrometry and proteomics, researchers have been able to delve deeper into the molecular mechanisms of this compound's action. The formation of specific DNA and protein adducts by this compound has been characterized, providing a clearer picture of how it induces genotoxicity and cellular dysfunction. acs.org Current research continues to explore the nuances of these interactions and the potential for developing biomarkers of PA exposure and toxicity. nih.gov

Chemical Compound Information

Compound Name
This compound
Heliotrine
Lasiocarpine
Retrorsine
Dehydroheliotridine

This compound Properties

PropertyValue
Molecular Formula C16H25NO5
Molecular Weight 311.42 g/mol
Boiling Point 491.6 °C at 760 mmHg
Density 1.24 g/cm³
CAS Number 23107-11-1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NO5 B13742881 Dehydroheliotrine CAS No. 23107-11-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23107-11-1

Molecular Formula

C16H25NO5

Molecular Weight

311.37 g/mol

IUPAC Name

[(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoate

InChI

InChI=1S/C16H25NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,7,10-11,13,18,20H,6,8-9H2,1-4H3/t11?,13-,16?/m0/s1

InChI Key

KYSOVPPHGLNVRV-ULKWEWGCSA-N

Isomeric SMILES

CC(C)C(C(C)OC)(C(=O)OCC1=C2[C@H](CCN2C=C1)O)O

Canonical SMILES

CC(C)C(C(C)OC)(C(=O)OCC1=C2C(CCN2C=C1)O)O

Origin of Product

United States

Biosynthesis and Origin of Dehydroheliotrine in Botanical Systems

Elucidation of Pyrrolizidine (B1209537) Alkaloid Biosynthetic Pathways

The biosynthesis of PAs like heliotrine (B1673042) begins with the formation of a core structure known as the necine base. This process is followed by esterification with necic acids to create the diverse array of PA structures found in nature. numberanalytics.comresearchgate.net

Role of Necine Bases and Ornithine Metabolism

The fundamental building block of the necine base is putrescine, which is derived from the amino acids ornithine and arginine. numberanalytics.comresearchgate.netrsc.org Through a series of enzymatic reactions, two molecules of putrescine, or its precursor ornithine, are utilized to construct the characteristic bicyclic pyrrolizidine ring system. rsc.org Specifically, putrescine is converted to homospermidine, which is a key intermediate exclusive to the PA biosynthetic pathway. rsc.org Homospermidine then undergoes cyclization to form the necine base scaffold. henriettes-herb.com Studies using radiolabelled precursors have confirmed that ornithine is an efficient precursor for the biosynthesis of retronecine (B1221780), a common necine base and a component of heliotrine. researchgate.netrsc.org The pathway from arginine also leads to putrescine, indicating a metabolic link between these amino acids in the formation of necine bases. nih.gov

Enzyme Systems Catalyzing Dehydroheliotrine Formation

This compound itself is not directly synthesized by plants. Instead, it is a reactive pyrrolic metabolite formed in the liver of animals upon ingestion and metabolic activation of heliotrine. acs.orgpageplace.deacs.org The formation of this compound from heliotrine is a dehydrogenation reaction. pageplace.decore.ac.uk This bioactivation is catalyzed by microsomal enzymes, specifically cytochrome P450 monooxygenases, in the liver. acs.org These enzymes introduce a double bond into the necine base portion of the heliotrine molecule, converting it into the highly reactive electrophile, this compound. acs.orgcore.ac.uk In the plant, the precursor heliotrine is synthesized through the action of several key enzymes. Homospermidine synthase (HSS) is a crucial enzyme that catalyzes the formation of homospermidine from putrescine and spermidine. rsc.orgresearchgate.net Following this, a copper-containing amine oxidase known as homospermidine oxidase (HSO) is responsible for the cyclization of homospermidine, a critical step in forming the pyrrolizidine ring. researchgate.net

Diversity of Plant Species Producing Heliotrine Precursors to this compound

Heliotrine, the precursor to this compound, is primarily produced by plants in the Boraginaceae family, particularly within the genus Heliotropium. tandfonline.comrjpharmacognosy.ir These plants are found worldwide and are known for producing a variety of PAs. cfmot.de

Table 1: Plant Species known to produce Heliotrine

Family Genus Species
Boraginaceae Heliotropium Heliotropium europaeum mdpi.com
Heliotropium rotundifolium mdpi.com
Heliotropium suaveolens mdpi.com
Heliotropium transoxanum rjpharmacognosy.ir
Heliotropium indicum rjpharmacognosy.ir
Heliotropium lasiocarpum rjpharmacognosy.ir

Genetic and Environmental Factors Influencing Biosynthesis

The production and concentration of PAs, including heliotrine, are influenced by a combination of genetic and environmental factors. Genetically, the presence and expression levels of key biosynthetic genes, such as homospermidine synthase, determine a plant's capacity to produce PAs. researchgate.net Different species, and even different populations of the same species, can exhibit significant variation in their PA profiles. nih.gov

Environmental stressors can also significantly impact PA biosynthesis. frontiersin.org Factors such as drought, salinity, and herbivory have been shown to induce or increase the production of PAs in various plant species. frontiersin.org For instance, the concentration of PAs in Senecio jacobaea has been observed to change in response to different environmental conditions. nih.gov This plasticity in PA production is considered an adaptive defense mechanism, allowing plants to respond to changing ecological pressures. numberanalytics.com

In Vitro Plant Cell Culture Systems for Biosynthetic Studies

In vitro plant cell and organ cultures have proven to be valuable tools for studying the biosynthesis of PAs. mdpi.comnih.gov These systems allow for controlled experiments to elucidate biosynthetic pathways and the factors that regulate them. Root cultures, in particular, have been successfully used to study PA biosynthesis as roots are often the primary site of synthesis in many PA-producing plants. nih.govnih.gov

Studies using root cultures of Senecio species have demonstrated that these cultures can produce and accumulate PAs in quantities comparable to those found in whole plants. nih.gov Furthermore, these in vitro systems readily incorporate labeled precursors like putrescine and spermidine, enabling detailed investigations of the biosynthetic steps. nih.gov For example, isotope feeding and inhibitor experiments in Senecio vulgaris root cultures have helped to clarify the metabolic links between polyamine and PA biosynthesis. nih.gov Such systems offer a controlled environment to study the effects of specific enzymes and genetic modifications, as well as the influence of elicitors and environmental cues on alkaloid production. mdpi.comcapes.gov.br

Metabolic Pathways and Bioactivation of Heliotrine to Dehydroheliotrine

Enzymatic Conversion of Heliotrine (B1673042) to Dehydroheliotrine

The transformation of heliotrine into the reactive this compound is an oxidative metabolic process catalyzed by specific enzyme systems. This bioactivation is a critical prerequisite for the formation of downstream metabolites that can interact with cellular components. researchgate.netmdpi.com

The bioactivation of heliotrine and other toxic pyrrolizidine (B1209537) alkaloids is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netacs.org These enzymes, which are central to the metabolism of a vast array of xenobiotics, catalyze the dehydrogenation of the necine base of heliotrine. researchgate.netmdpi.com This oxidation reaction introduces a double bond into the pyrrolizidine nucleus, resulting in the formation of the unstable and highly reactive pyrrolic ester, this compound. researchgate.netacs.orgacs.org This metabolite is also referred to as a dehydropyrrolizidine alkaloid (DHPA). researchgate.net The metabolism of heliotrine by rat liver microsomes has been shown to produce this compound, which is considered a primary reactive metabolite. acs.orgacs.orgnih.gov

Table 1: Key Enzymes in Heliotrine Bioactivation

Enzyme FamilySpecific Isoform (Human)Role in Pyrrolizidine Alkaloid Metabolism
Cytochrome P450 (CYP)CYP3A4 Primary enzyme responsible for the bioactivation of most toxic PAs, including heliotrine, to their reactive pyrrolic forms. researchgate.netacs.orgnih.gov
Cytochrome P450 (CYP)CYP3A5 Contributes to the metabolism of certain PAs, often alongside CYP3A4. acs.orgnih.gov
Cytochrome P450 (CYP)CYP2B Subfamily Shown to be involved in the bioactivation of some PAs in animal models. avma.orgnih.gov

Formation of Reactive Pyrrolic Metabolites from this compound

This compound is the primary reactive pyrrolic metabolite formed from the initial enzymatic oxidation of heliotrine. acs.orgacs.orgnih.gov As a pyrrolic ester, this compound is a potent electrophile, meaning it is highly reactive towards nucleophilic sites on cellular macromolecules like proteins and DNA. researchgate.netnih.gov This reactivity is the basis of its biological activity.

This compound can be further hydrolyzed to form (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). nih.govsfu-kras.ru DHP and this compound are both considered reactive metabolites capable of forming adducts with cellular components. researchgate.netsfu-kras.ru Studies have shown that the metabolism of heliotrine in the presence of DNA leads to the formation of a set of DHP-derived DNA adducts. nih.gov These reactive pyrrolic species are bifunctional alkylating agents, capable of binding to cellular constituents and causing damage. nih.gov For instance, this compound has been shown to react with the amino acid valine and with hemoglobin, demonstrating its ability to form covalent bonds with proteins. nih.govnih.gov

Intracellular Distribution and Localization of this compound Metabolizing Systems

The enzyme systems responsible for the bioactivation of heliotrine, primarily the cytochrome P450s, are predominantly located in the endoplasmic reticulum (ER) of cells. nih.govresearchgate.netnih.gov This membrane-bound localization is particularly concentrated in the liver, which is the principal site of xenobiotic metabolism. medsafe.govt.nzd-nb.info Within liver cells (hepatocytes), these CYP enzymes are mainly found in the smooth endoplasmic reticulum. d-nb.info

The specific micro-localization within the ER can vary between different CYP isoforms, with some congregating in more ordered, cholesterol-rich membrane regions and others in more disordered regions. nih.gov This localization is critical, as it places the generation of highly reactive, short-lived metabolites like this compound in close proximity to other vital cellular structures, including the nucleus where DNA is stored. nih.govresearchgate.net While the liver is the main site, CYP enzymes are also expressed in extrahepatic tissues like the small intestine and lungs, which may also contribute to PA metabolism. mdpi.comnih.govd-nb.info However, the hepatic CYP enzymes play the primary role in the bioactivation of PAs. mdpi.com

Molecular and Cellular Mechanisms of Dehydroheliotrine Interactions

Formation of Dehydroheliotrine-Derived Adducts

This compound is an electrophilic compound, meaning it is readily attacked by nucleophiles, which are electron-rich molecules. researchgate.net This reactivity drives the formation of adducts with biological macromolecules. The pyrrolizidine (B1209537) nucleus of this compound possesses two electrophilic centers, the C7 and C9 positions, which are susceptible to nucleophilic attack from cellular components like DNA and proteins. jfda-online.comresearchgate.net This dual reactivity can lead to the formation of various adduct structures.

This compound-DNA Adduct Formation and Characterization

The interaction of this compound with DNA results in the formation of covalent this compound-DNA adducts. jfda-online.comjfda-online.com These adducts have been identified as biomarkers of exposure to tumorigenic pyrrolizidine alkaloids. jfda-online.com The formation process involves the alkylation of DNA bases by the reactive this compound molecule. mdpi.com

Upon reaction with DNA, this compound can form a set of specific adducts derived from the 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) moiety. jfda-online.com Research has shown that different tumorigenic pyrrolizidine alkaloids, including heliotrine (B1673042) which metabolizes to this compound, generate the same set of DHP-derived DNA adducts in vivo. jfda-online.com The characterization of these adducts is often achieved through techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govfrontiersin.org

Stereochemical Aspects of DNA Adducts

The stereochemistry of DNA adducts, which refers to the three-dimensional arrangement of the atoms, is a critical factor influencing their biological consequences. nih.gov In the context of this compound, the chiral centers in the molecule can lead to the formation of different stereoisomeric adducts. nih.govresearchgate.net The orientation of the this compound moiety relative to the DNA helix can impact DNA replication and repair processes. nih.gov

The formation of adducts can occur via cis or trans addition to the DNA base, resulting in different spatial arrangements. nih.govresearchgate.net For instance, studies on other carcinogens have shown that enantiomeric pairs can form adducts with opposite orientations along the DNA helix. nih.gov This difference in orientation can be influenced by steric hindrance between the carcinogen and the DNA base and sugar. nih.gov While specific stereochemical studies on this compound-DNA adducts are part of a broader understanding of pyrrolizidine alkaloid adducts, the principles of stereoisomerism and conformational motifs are fundamental to their interaction with DNA. researchgate.netnih.gov

Site-Specific Reactivity on DNA

This compound exhibits preferential reactivity with certain sites on the DNA molecule. The exocyclic amino groups of purine (B94841) bases, particularly guanine (B1146940) and adenine, are common targets for alkylation by electrophilic compounds. nih.govpsu.edu Research on similar compounds has shown that adducts are often formed at the N2 position of guanine. nih.gov The specific sites of adduction can influence the type and frequency of mutations that arise. mdpi.com The sequence context of the DNA can also modulate the reactivity and local structure of the resulting adduct. researchgate.net

This compound-Protein Adduct Formation and Characterization

In addition to DNA, this compound readily reacts with cellular proteins to form protein adducts. acs.orgacs.org The formation of these adducts is considered a key event in the cytotoxicity induced by pyrrolizidine alkaloids. jfda-online.com The reactive pyrrole (B145914) can bind to nucleophilic groups present in proteins. researchgate.net The characterization of these protein adducts helps in understanding the molecular mechanisms of toxicity and can serve as biomarkers of exposure. researchgate.netnih.gov

The process of adduct formation with proteins is a nucleophilic substitution reaction, where nucleophilic amino acid residues attack the electrophilic centers of this compound. researchgate.net The characterization of these adducts often involves mass spectrometry-based proteomic approaches. diva-portal.orgbiologists.com

Reactivity with Specific Amino Acid Residues (e.g., Valine, Thiol Groups)

This compound exhibits reactivity towards specific amino acid residues within proteins. The N-terminal valine residue of hemoglobin is a known target for adduct formation. acs.orgacs.org The reaction with valine produces unstable DHP-valine adducts. acs.org For structural analysis, these adducts can be stabilized by derivatization, for example, with phenyl isothiocyanate (PITC). acs.orgacs.org

Thiol groups (-SH), present in the amino acid cysteine, are also highly nucleophilic and reactive towards this compound. researchgate.netresearchgate.net The formation of pyrrolic thioethers is a known consequence of this reaction. acs.org These adducts with thiol groups can persist in tissues. acs.org

Identification of Target Proteins (e.g., Hemoglobin, Serum Albumin)

Certain abundant proteins in the blood, such as hemoglobin and serum albumin, are major targets for adduction by reactive metabolites like this compound. nih.govresearchgate.net These proteins serve as valuable biomarkers for assessing exposure to such compounds. nih.gov

Hemoglobin: Due to its abundance and long lifespan, hemoglobin is a significant target for this compound. researchgate.netresearchgate.net Adducts with the N-terminal valine of hemoglobin have been studied as potential biomarkers. acs.orgresearchgate.net Hemoglobin contains multiple free cysteine residues and N-terminal valine residues that can bind to reactive pyrroles. researchgate.net

Serum Albumin: Human serum albumin (HSA) is another major plasma protein that can form adducts with electrophiles. researchgate.netnih.gov A key reactive site on HSA is the thiol group of its single reduced cysteine residue, Cys34. researchgate.net

The table below summarizes the key molecular interactions of this compound.

Interacting MoleculeType of AdductKey Reactive SitesSignificance
DNA This compound-DNA adductsExocyclic amino groups of purine bases (e.g., Guanine)Biomarkers of exposure, potential for mutations
Protein This compound-Protein adductsN-terminal valine, Thiol groups (Cysteine)Biomarkers of exposure, cytotoxicity
HemoglobinDHP-valine adducts, Thiol adductsN-terminal valine, Cysteine residuesLong-lived biomarker of exposure
Serum AlbuminThiol adductsCysteine-34Biomarker of exposure

Glutathione (B108866) Conjugation and Formation of GS-DHP Adducts

This compound (DHH), as a highly reactive electrophilic pyrrolic ester, readily interacts with cellular nucleophiles. One of the primary detoxification pathways for DHH within the cell involves conjugation with the endogenous antioxidant tripeptide, glutathione (GSH). This reaction is a crucial component of the cellular defense mechanism against the cytotoxicity induced by pyrrolizidine alkaloid (PA) metabolites.

The conjugation reaction is a nucleophilic attack by the thiol group (-SH) of the cysteine residue in glutathione on one of the electrophilic carbon centers (C7 or C9) of the dehydropyrrolizidine nucleus of DHH. This process is often catalyzed by glutathione S-transferase (GST) enzymes, although it can also occur non-enzymatically due to the high reactivity of DHH. The primary product of this conjugation is 7-glutathionyl-dehydropyrrolizidine (7-GS-DHP), a stable and significantly less toxic adduct. The formation of this water-soluble conjugate facilitates the elimination of the reactive pyrrolic metabolite from the cell and the organism.

Studies have demonstrated that the rate of GSH depletion in cellular systems exposed to DHH correlates with the formation of these GS-DHP adducts. The covalent binding of DHH to GSH effectively neutralizes its ability to alkylate critical biomacromolecules such as DNA and proteins, thereby mitigating its genotoxic and cytotoxic potential. The efficiency of this conjugation pathway is a key determinant of cellular susceptibility to DHH-induced injury.

Generation of Reactive Oxygen Species (ROS) by this compound

Photoirradiation-Induced ROS Production and Mechanism

This compound functions as an efficient photosensitizer, particularly upon absorption of ultraviolet A (UVA) radiation. The mechanism of photo-induced ROS production follows classic photosensitization pathways. Upon absorbing a photon of appropriate energy (in the UVA range), the DHH molecule transitions from its ground state to a short-lived, electronically excited singlet state (¹DHH). This excited singlet state can then undergo a process known as intersystem crossing to form a more stable, longer-lived excited triplet state (³DHH).

This triplet-state DHH molecule is highly reactive and serves as the key intermediate for subsequent ROS generation. It can initiate photochemical reactions via two primary mechanisms:

Type I Mechanism: The excited triplet DHH (³DHH*) can react directly with a substrate molecule (e.g., a lipid or protein) or a solvent molecule through electron or hydrogen atom transfer, producing radical ions or neutral radicals. These radicals can then react with molecular oxygen (O₂) to form superoxide (B77818) anion radicals (O₂⁻•) and other ROS.

Type II Mechanism: The excited triplet DHH (³DHH*) can directly transfer its excitation energy to ground-state molecular oxygen (³O₂), which is unique in being a triplet in its ground state. This energy transfer results in the formation of the highly reactive, non-radical oxidant singlet oxygen (¹O₂) and the return of DHH to its ground state.

Experimental evidence confirms that the Type II mechanism, leading to the formation of singlet oxygen, is a predominant pathway in DHH-mediated photosensitization.

Role of Singlet Oxygen and Superoxide Anion Radical

The specific types of ROS generated by this compound have been identified through studies using specific quenchers and scavengers. The primary species implicated in its phototoxicity are singlet oxygen (¹O₂) and the superoxide anion radical (O₂⁻•).

Singlet Oxygen (¹O₂): As described by the Type II photosensitization mechanism, ¹O₂ is a major product of the interaction between triplet-state DHH and molecular oxygen. Its formation has been confirmed in experiments where the phototoxic effects of DHH were significantly diminished in the presence of specific ¹O₂ quenchers, such as sodium azide (B81097) (NaN₃) and β-carotene. Singlet oxygen is a powerful electrophilic oxidant that reacts readily with electron-rich regions of biomolecules, including the double bonds of unsaturated fatty acids, certain amino acid residues (histidine, tryptophan, methionine), and guanine bases in DNA.

The table below summarizes the key ROS generated by this compound.

Reactive Oxygen Species (ROS)Primary Generation MechanismKey Experimental EvidencePrimary Cellular Targets
Singlet Oxygen (¹O₂)Type II Photosensitization: Energy transfer from excited triplet DHH (³DHH) to ground-state O₂.Inhibition of phototoxicity by specific quenchers like sodium azide (NaN₃) and β-carotene.Unsaturated fatty acids, guanine, histidine, tryptophan, methionine residues.
Superoxide Anion Radical (O₂⁻•)Type I Photosensitization: Electron transfer from excited triplet DHH (³DHH) to molecular O₂.Partial protection against toxicity by superoxide dismutase (SOD).Fe-S cluster proteins; precursor to other ROS like H₂O₂ and •OH.

Oxidative Stress Induction and Lipid Peroxidation

The generation of ROS by this compound, both through photosensitization and other cellular interactions, rapidly overwhelms the cell's endogenous antioxidant defense systems (e.g., glutathione, superoxide dismutase, catalase). This imbalance leads to a state of oxidative stress. Oxidative stress is a key driver of DHH-induced cytotoxicity, causing widespread, indiscriminate damage to cellular components.

One of the most detrimental consequences of DHH-induced oxidative stress is lipid peroxidation. The polyunsaturated fatty acid (PUFA) chains within cellular and organellar membranes are highly susceptible to attack by ROS, particularly singlet oxygen and free radicals. The process is a self-propagating chain reaction:

Initiation: A reactive species (like •OH, or via ¹O₂) abstracts a hydrogen atom from a methylene (B1212753) group of a PUFA, forming a lipid radical (L•).

Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen atom from an adjacent PUFA, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.

Termination: The reaction ceases when two radicals combine or are neutralized by a chain-breaking antioxidant like vitamin E.

This cascade compromises membrane integrity, increases membrane permeability, and inactivates membrane-bound enzymes and receptors. Furthermore, the breakdown of lipid hydroperoxides generates highly reactive and cytotoxic secondary products, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). These aldehydes can diffuse from the membrane and cause further damage by forming covalent adducts with proteins and DNA, amplifying the initial oxidative insult. The measurement of thiobarbituric acid reactive substances (TBARS), a common method for quantifying MDA, is frequently used as an index of DHH-induced lipid peroxidation.

Influence on Cellular Signaling Pathways and Metabolic Regulation

The cellular damage inflicted by this compound, through both covalent alkylation and oxidative stress, acts as a potent trigger for a complex network of cellular signaling pathways. These pathways are activated as part of the cell's attempt to manage the damage, initiate repair, or, if the damage is too severe, commit to programmed cell death (apoptosis).

Key signaling cascades influenced by DHH include:

Mitogen-Activated Protein Kinase (MAPK) Pathways: DHH-induced stress leads to the phosphorylation and activation of all three major MAPK families: the c-Jun N-terminal kinases (JNK), p38 MAPKs, and the extracellular signal-regulated kinases (ERK). JNK and p38 are classical stress-activated protein kinases that play central roles in orchestrating cellular responses to oxidative stress and DNA damage, often leading to apoptosis. ERK activation can have pro-survival or pro-death roles depending on the cellular context and stimulus duration.

Nrf2 Antioxidant Response Pathway: The oxidative stress generated by DHH leads to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This induces the transcription of a battery of cytoprotective enzymes, including glutathione S-transferases (GSTs), heme oxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase 1 (NQO1), in an attempt to restore redox homeostasis.

NF-κB Inflammatory Pathway: ROS are well-known activators of the Nuclear Factor-kappa B (NF-κB) pathway. DHH-induced oxidative stress can promote the degradation of the IκB inhibitor, allowing NF-κB to translocate to the nucleus and activate the expression of genes involved in inflammation, immunity, and cell survival.

Apoptosis Pathways: When cellular damage is irreparable, DHH triggers apoptosis. This involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. DHH can induce mitochondrial dysfunction, leading to the release of cytochrome c into the cytosol, which in turn activates caspase-9 and the downstream executioner caspase-3. Activation of stress kinases like JNK can also phosphorylate and regulate members of the Bcl-2 family of proteins, further promoting the mitochondrial apoptotic cascade.

The table below summarizes the key signaling pathways modulated by this compound.

Signaling PathwayPrimary StimulusKey MediatorsGeneral Cellular Outcome
MAPK (JNK/p38)Oxidative Stress, DNA DamageJNK, p38Stress response, inflammation, apoptosis induction.
Nrf2 PathwayOxidative Stress, Electrophilic StressNrf2, AREUpregulation of antioxidant and detoxification enzymes (e.g., GST, HO-1).
NF-κB PathwayOxidative StressIκB, NF-κBExpression of pro-inflammatory and survival genes.
Intrinsic ApoptosisMitochondrial Damage, DNA Damage, sustained JNK activationBcl-2 family, Cytochrome c, Caspase-9, Caspase-3Programmed cell death.

Structure Activity Relationship Sar Studies of Dehydroheliotrine and Analogs

Correlation Between Chemical Structure and Biological Reactivity

The toxicity of dehydropyrrolizidine alkaloids (DHPAs) is predicated on their ability to act as electrophiles, alkylating cellular nucleophiles such as DNA and proteins. This electrophilicity is a direct consequence of the pyrrolic structure, which is generated through metabolic activation of the parent pyrrolizidine (B1209537) alkaloids. The delocalization of the positive charge across the pyrrolic system renders the C7 and C9 positions susceptible to nucleophilic attack.

Research has established a parabolic relationship between the chemical reactivity of certain DNA alkylating agents and their biological potency. nih.gov This principle suggests that there is an optimal level of reactivity for maximal cytotoxic activity. Compounds that are too stable may not react efficiently with their biological targets, while those that are excessively reactive may be quenched by other cellular nucleophiles before reaching their intended target. nih.gov The reactivity of dehydroheliotrine is therefore a critical determinant of its biological effect.

The formation of adducts with cellular components is a key event in the manifestation of DHPA toxicity. For instance, this compound has been shown to react with the amino acid valine, forming unstable DHP-valine adducts. acs.org This reaction highlights the potential for this compound to form covalent bonds with proteins, thereby altering their structure and function. The kinetics of adduct formation and decomposition are influenced by the specific structure of the DHPA. acs.org

Comparative Analysis of this compound with Other Dehydropyrrolizidine Alkaloids

Comparative studies involving various DHPAs reveal significant differences in their biological reactivity and toxicity, underscoring the importance of their unique structural features. When compared with dehydromonocrotaline (B14562) and dehydroriddelliine, this compound demonstrates distinct patterns and yields in the formation of DHP-valine adducts. acs.org In contrast, dehydroretronecine (B1196577) (DHR), the basic pyrrolic necine base without ester side chains, does not readily form these adducts under similar conditions, indicating the crucial role of the ester groups in reactivity. acs.org

In vitro cytotoxicity assays provide further insights into the relative potencies of different DHPAs. While lasiocarpine (B1674526) has been identified as highly cytotoxic, alkaloids like seneciphylline, senecionine (B1681732), and riddelliine also exhibit significant toxicity. nih.gov Heliotrine (B1673042), the parent compound of this compound, is considered to be in a lower toxicity group based on LD50 data. nih.gov It is important to note that the parent alkaloids must be metabolically activated to their dehydropyrrolizidine forms to exert their toxicity, and the efficiency of this conversion can vary.

The carcinogenic potential of DHPAs also varies. Riddelliine, for example, has been extensively studied and consistently produces a higher number of pyrrolic adducts compared to other alkaloids, even those with similar acute toxicity. nih.gov This suggests that the structural features of riddelliine's metabolite, dehydroriddelliine, are particularly conducive to forming persistent DNA adducts, a key factor in carcinogenesis.

Table 1: Comparative Reactivity of Dehydropyrrolizidine Alkaloids

Dehydropyrrolizidine Alkaloid Adduct Formation with Valine Relative Cytotoxicity
This compound Forms DHP-valine adducts acs.org Lower toxicity group (parent compound) nih.gov
Dehydromonocrotaline Forms DHP-valine adducts acs.org Less toxic than lasiocarpine nih.gov
Dehydroriddelliine Forms DHP-valine adducts acs.org High toxicity group nih.gov
Dehydroretronecine No significant adduct formation detected acs.org N/A
Lasiocarpine N/A Most cytotoxic in a comparative study nih.gov
Seneciphylline N/A High toxicity group nih.gov
Senecionine N/A High toxicity group nih.gov

Impact of Necine Base and Esterifying Acid Moieties on Reactivity

The nature of the esterifying acids at the C7 and C9 positions significantly modulates the reactivity of the pyrrolic ester. These ester groups influence the stability of the molecule and the electrophilicity of the C7 and C9 positions. The hydrolysis of these ester groups is a detoxification pathway, leading to the formation of the necine base and the corresponding necic acids, which are generally non-toxic and can be excreted. encyclopedia.pub

The complexity of the esterifying acids, including their size, branching, and functional groups, can affect the rate of both metabolic activation and detoxification. Macrocyclic diesters, such as those found in senecionine and riddelliine, often exhibit high toxicity. nih.gov This is attributed to the cyclic structure imparting a degree of conformational rigidity that may enhance reactivity and hinder enzymatic hydrolysis.

Stereochemical Considerations in this compound Reactivity

Stereochemistry adds another layer of complexity to the structure-activity relationships of DHPAs. The necine bases of toxic PAs, such as retronecine (B1221780) and heliotridine, are stereoisomers. Heliotridine is the 7α-hydroxy, 1α-hydroxymethyl-8α-pyrrolizidine, while retronecine is the 7β-hydroxy, 1α-hydroxymethyl-8α-pyrrolizidine. This difference in the stereochemistry at the C7 position can influence the conformation of the molecule and its interaction with enzymes and biological targets.

The reaction of DHPAs with nucleophiles can lead to the formation of different stereoisomeric adducts. For example, the reaction of dehydromonocrotaline with valine yields four distinct DHP-valine adducts, which are interconvertible epimers. acs.org The stereochemistry of these adducts can affect their stability and subsequent biological consequences. The specific stereochemical configuration of this compound, derived from heliotridine, will dictate the spatial orientation of its reactive sites and influence its binding affinity and alkylation efficiency with target macromolecules.

Synthetic Approaches and Derivatization Strategies for Research Applications

Laboratory Synthesis of Dehydroheliotrine and its Metabolites

The chemical synthesis of pyrrolizidine (B1209537) alkaloids (PAs) and their reactive metabolites, such as this compound, presents considerable challenges due to the stereochemistry of the necine base and the lability of the final products. While a specific total synthesis for this compound is not extensively documented in publicly available literature, the general strategies for synthesizing dehydropyrrolizidine alkaloids (DHPAs) involve the construction of the core pyrrolizidine structure followed by esterification with the appropriate necic acid.

Once the necine base is obtained, it can be esterified with heliotric acid to form heliotrine (B1673042). The subsequent conversion to this compound can be achieved through oxidation, for example, using a suitable oxidizing agent that mimics the metabolic action of cytochrome P450 enzymes.

The synthesis of this compound metabolites, such as glutathione (B108866) conjugates, is also crucial for understanding its detoxification pathways and mechanisms of toxicity. These metabolites can be prepared by reacting the synthesized this compound with the nucleophilic species of interest, such as glutathione, under controlled conditions. The formation of these conjugates involves the nucleophilic attack of the thiol group of glutathione on the electrophilic centers of the dehydropyrrolizidine ester nih.gov.

A summary of general synthetic approaches is presented in Table 1.

Target Compound General Synthetic Strategy Key Considerations
This compound1. Synthesis of the heliotridine necine base.2. Esterification with heliotric acid to form heliotrine.3. Oxidation of heliotrine to this compound.Stereochemical control during necine base synthesis is critical. The final product is reactive and may require careful handling and purification.
This compound Metabolites (e.g., Glutathione Conjugates)Reaction of synthesized this compound with the desired biological nucleophile (e.g., glutathione).The reaction conditions need to be optimized to favor the formation of the desired conjugate and minimize side reactions.

Chemical Derivatization for Enhanced Research Utility

Chemical derivatization of this compound and related compounds is a powerful tool for various research applications, from structural analysis to mechanistic studies.

The structural elucidation of pyrrolizidine alkaloids and their metabolites can be challenging due to their complex structures and the presence of multiple stereocenters. Derivatization is often employed to improve their analytical properties, such as volatility for gas chromatography-mass spectrometry (GC-MS) analysis or to introduce a chromophore for UV detection in liquid chromatography.

While the specific application of phenylisothiocyanate (PITC) derivatization to this compound is not well-documented, PITC is a well-known reagent for the derivatization of primary and secondary amines, including amino acids. The reaction of PITC with an amine yields a phenylthiocarbamyl (PTC) derivative, which can be readily analyzed by HPLC with UV detection. Given that the necine base of this compound contains a tertiary amine, direct derivatization with PITC at the nitrogen atom would not be expected. However, if this compound were hydrolyzed to its constituent necine base (heliotridine) and necic acid, and if the necic acid contained a primary or secondary amine, PITC could potentially be used for its derivatization and subsequent analysis.

More commonly for pyrrolizidine alkaloids, derivatization is performed to enhance their detectability in analytical methods like GC-MS, which often requires chemical modification to increase volatility mdpi.comresearchgate.net.

Isotopic labeling is an indispensable technique for tracing the metabolic fate of molecules and elucidating reaction mechanisms. The preparation of isotopically labeled this compound, for instance with deuterium (²H or D) or carbon-13 (¹³C), would enable researchers to follow its distribution, metabolism, and binding to macromolecules in biological systems.

The synthesis of labeled this compound would likely involve the use of isotopically labeled starting materials in the synthetic pathway. For example, in the biosynthesis of pyrrolizidine alkaloids, putrescine is a key precursor to the necine base nih.govrsc.orgrsc.org. The use of deuterium-labeled putrescine in a synthetic route could introduce deuterium atoms into the necine base of this compound.

The general approach to preparing labeled this compound is outlined in Table 2.

Isotopic Label Precursor Synthetic Stage of Introduction Purpose
Deuterium (²H)Deuterated putrescine or other early-stage precursors.During the synthesis of the necine base.To trace the metabolic fate of the necine base portion of the molecule. Can also be used to study kinetic isotope effects in metabolic reactions.
Carbon-13 (¹³C)¹³C-labeled precursors for the necic acid or necine base.During the synthesis of either the necine base or the necic acid.To follow the metabolic pathways of different parts of the this compound molecule.
Carbon-14 (¹⁴C)¹⁴C-labeled precursors.Similar to ¹³C labeling.For use in radiolabeling studies to quantify the amount of compound and its metabolites in tissues and excreta.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound, SAR studies would involve the synthesis of a series of stable analogs with systematic modifications to different parts of the molecule. The goal is to identify the key structural features responsible for its reactivity and biological effects.

The synthesis of stable analogs of this compound would focus on modifying the necine base, the necic acid, or the ester linkage. For example, analogs could be synthesized with:

Modifications to the necine base: Altering the stereochemistry at different chiral centers, removing or shifting the double bond, or introducing substituents.

Modifications to the necic acid: Varying the length and branching of the carbon chain, or introducing different functional groups.

Modifications to the ester linkage: Replacing the ester with a more stable amide or ether linkage.

By systematically altering the structure and evaluating the biological activity of the resulting analogs, researchers can build a comprehensive understanding of the SAR for this compound. This knowledge is crucial for predicting the potential toxicity of related compounds and for designing molecules with specific biological activities preprints.org. The toxicity of synthetic analogues of macrocyclic diester pyrrolizidine alkaloids has been shown to be influenced by their resistance to hydrolytic detoxification capes.gov.br.

Analytical Methodologies for Dehydroheliotrine and Its Metabolites in Biological Matrices

Sample Preparation Techniques for Complex Biological Matrices

The initial step in the analysis of dehydroheliotrine from biological samples, such as blood, urine, or tissue, is crucial for removing interfering substances and concentrating the analyte of interest. mdpi.comaffinisep.comlabmanager.com The complexity of these matrices necessitates robust sample preparation to ensure accurate and reliable results. mdpi.com

Solid-Phase Extraction (SPE) is a widely employed technique for the extraction and purification of pyrrolizidine (B1209537) alkaloids (PAs) and their metabolites from various samples. affinisep.comnih.govwikipedia.org This technique separates compounds based on their physical and chemical properties as they interact with a solid adsorbent. wikipedia.org The process typically involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the target analytes. affinisep.comlabmanager.comthermofisher.com

For PAs, which are basic compounds, strong cation exchange (SCX) SPE cartridges are frequently used. lcms.czwaters.com The general procedure involves:

Extraction : The sample is first extracted using an acidified aqueous solution (e.g., 0.05 M sulfuric acid) to protonate the alkaloids, making them soluble in the aqueous phase. lcms.czwaters.com

SPE Clean-up : The extract is then passed through an SCX cartridge. The protonated PAs are retained on the negatively charged sorbent, while neutral and acidic interferences are washed away with water and organic solvents like methanol (B129727). lcms.czwaters.com

Elution : The retained alkaloids are eluted from the cartridge using an ammoniated organic solvent (e.g., a mixture of ammonia (B1221849) and methanol), which neutralizes the alkaloids, disrupting their interaction with the sorbent. lcms.czwaters.com

The choice of extraction solvent and SPE sorbent is critical and depends on the specific matrix and the target analyte. nih.govchromatographyonline.com Mixed-mode SPE cartridges, which combine reversed-phase and ion-exchange properties, have also been shown to provide cleaner extracts for complex matrices. waters.com

Table 1: Example of a Solid-Phase Extraction Protocol for Pyrrolizidine Alkaloids in Honey

StepProcedurePurpose
Sample Preparation Homogenized honey (5 g) is extracted with 30 mL of 0.05 M sulfuric acid.To extract PAs from the complex honey matrix into an acidic solution.
SPE Cartridge Conditioning An Agilent Bond Elut SCX cartridge (500 mg) is conditioned with 5 mL of methanol and 5 mL of 0.05 M sulfuric acid.To activate the sorbent and ensure proper retention of the analytes. chromatographyonline.com
Sample Loading The entire supernatant from the sample extract is loaded onto the conditioned cartridge.To retain the target PAs on the solid phase.
Washing The cartridge is washed with 6 mL of water and then 6 mL of methanol.To remove unretained matrix components and interferences. thermofisher.com
Elution The PAs are eluted twice with 5 mL of an ammonia/methanol mixture (6:94, v/v).To recover the purified PAs from the sorbent. lcms.cz
Final Step The eluate is evaporated to dryness and reconstituted in a small volume of mobile phase for analysis.To concentrate the analytes and prepare them for injection into the analytical instrument. waters.com

This compound is a reactive and unstable pyrrolic metabolite. pageplace.deacs.org Its electrophilic nature allows it to readily react with biological nucleophiles, but also makes it prone to degradation, complicating direct analysis. To overcome this instability and to enhance analytical performance, derivatization is often a necessary step. diva-portal.orgresearch-solution.com Derivatization is a chemical modification of the analyte to produce a more stable and easily detectable derivative. obrnutafaza.hr

For instance, studies on the reaction of dehydropyrrolizidine alkaloids with the amino acid valine have shown the formation of highly unstable adducts. acs.org To enable structural elucidation and quantification, these adducts were derivatized with phenyl isothiocyanate (PITC). This reaction yields more stable DHP–valine–PITC products that can be separated and characterized by chromatographic and spectrometric techniques. acs.org Rapid derivatization immediately after extraction is critical to prevent the degradation of the target metabolite and to ensure accurate quantification. diva-portal.org

This process not only stabilizes the analyte but can also improve its chromatographic properties (e.g., volatility for GC analysis) and enhance detector response. research-solution.comobrnutafaza.hr

Chromatographic Separation Techniques

Chromatography is the core technique for separating this compound and its metabolites from other compounds in the purified extract. researchgate.net The choice between liquid and gas chromatography depends on the analyte's properties, such as polarity, volatility, and thermal stability. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, is the most common and powerful technique for the analysis of PAs and their metabolites. nih.govmdpi.com It is well-suited for separating these non-volatile and polar compounds. torontech.com

Reversed-phase HPLC is typically used, where separation is based on the analyte's polarity. nih.gov

Stationary Phase : C18 columns are widely used, offering good retention and separation for a broad range of PAs. mdpi.comnih.gov

Mobile Phase : A gradient elution using a mixture of water and an organic solvent (like methanol or acetonitrile), often with an acidic modifier such as formic acid, is employed. The acid helps to protonate the alkaloids, leading to better peak shapes and retention on the reversed-phase column. mdpi.com

Studies have successfully used HPLC to separate and analyze dehydro-PAs, including this compound, and their derivatives or reaction products. acs.orgsfu-kras.ru For example, HPLC was used to separate PITC-derivatized DHP-valine adducts, allowing for their characterization. acs.org

Table 2: Typical HPLC Parameters for Pyrrolizidine Alkaloid Analysis

ParameterConditionReference
Column ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) mdpi.com
Mobile Phase A Water with 0.1% formic acid mdpi.com
Mobile Phase B Methanol with 0.1% formic acid mdpi.com
Flow Rate 0.3 mL/min mdpi.com
Column Temperature 40 °C mdpi.com
Injection Volume 3 µL mdpi.com
Detection Tandem Mass Spectrometry (MS/MS) mdpi.com

Gas Chromatography (GC) is another powerful separation technique that can be used for PA analysis, offering high resolution. researchgate.netnih.gov However, since PAs and their metabolites like this compound are generally non-volatile, they cannot be directly analyzed by GC. research-solution.com

A crucial prerequisite for GC analysis of these compounds is derivatization to increase their volatility and thermal stability. research-solution.comobrnutafaza.hr This is typically achieved by replacing active hydrogen atoms in functional groups (-OH, -NH) with less polar groups. obrnutafaza.hr Silylation, which replaces an active hydrogen with a trimethylsilyl (B98337) (TMS) group, is a common derivatization technique used in GC analysis. obrnutafaza.hr Once derivatized, the compounds can be volatilized and separated on a GC column, which is often a capillary column with a non-polar stationary phase. notulaebotanicae.ro GC is almost always coupled with mass spectrometry (GC-MS) for the detection and identification of the separated compounds. scispace.comfilab.fr

Spectrometric Detection Methods

Following chromatographic separation, a sensitive and specific detector is required for identification and quantification. Mass spectrometry (MS), especially tandem mass spectrometry (MS/MS), is the gold standard for the detection of this compound and other PAs due to its high selectivity and sensitivity. researchgate.netnih.govmdpi.com

When coupled with HPLC (LC-MS/MS) or GC (GC-MS), it provides definitive structural information. waters.comnih.gov In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). For PAs, characteristic fragmentation patterns are observed. For example, retronecine-type PAs often produce specific fragment ions (e.g., at m/z 120 and 138) that can be used for their identification. researchgate.net

The use of Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry enhances selectivity and sensitivity, allowing for the quantification of trace levels of analytes in complex biological matrices. mdpi.com This mode involves monitoring a specific precursor ion and its characteristic product ion, which minimizes interference from other co-eluting matrix components. waters.commdpi.com This high specificity is essential for confirming the presence of this compound and its metabolites in biological samples.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, making it invaluable for the analysis of this compound and its metabolites. wikipedia.org When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), it provides high sensitivity and selectivity for complex biological matrices. researchgate.net

Tandem mass spectrometry (MS/MS) further enhances analytical capabilities by allowing for the structural elucidation of metabolites. nih.govlongdom.org In MS/MS, precursor ions of a specific mass-to-charge ratio are selected and fragmented, and the resulting product ions are analyzed. This process provides detailed structural information, aiding in the confident identification of metabolites. nih.govlongdom.org For instance, LC-MS/MS has been successfully used for the analysis of pyrrolizidine alkaloids (PAs), the class of compounds to which this compound belongs, in various food and feed samples. researchgate.net The technique allows for the simultaneous detection of PAs and their N-oxides, which is an advantage over other methods. researchgate.net High-resolution mass spectrometry (HRMS) coupled with MS/MS offers even greater accuracy in mass measurements, which is crucial for identifying unknown metabolites. acs.org

Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is another specialized MS technique that can provide insights into the structure and dynamics of proteins that may be targeted by reactive metabolites like this compound. youtube.comnih.gov

Table 1: Applications of MS and MS/MS in this compound-Related Analysis

Analytical TechniqueApplicationKey Advantages
LC-MS/MS Identification and quantification of this compound and its metabolites in biological fluids and tissues. longdom.orgHigh sensitivity, high selectivity, simultaneous analysis of parent compound and metabolites. longdom.orgresearchgate.net
GC-MS Analysis of volatile derivatives of this compound. pageplace.deGood for volatile compounds, provides structural information. pageplace.de
HRMS/MS Accurate mass determination for unequivocal identification of novel metabolites. acs.orgHigh mass accuracy, increased confidence in identification. acs.org
HDX-MS Studying conformational changes in proteins upon interaction with this compound. youtube.comnih.govProvides information on protein structure and dynamics. youtube.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound and its metabolites. slideshare.netpitt.edu It provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the determination of the molecule's connectivity and stereochemistry. slideshare.netpitt.edu

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to resolve complex structures. arxiv.org 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are particularly useful for establishing correlations between different nuclei within a molecule, which is essential for assigning the complete structure of metabolites. researchgate.netlibretexts.org While NMR is a powerful tool for structure determination, it is generally less sensitive than mass spectrometry and often requires larger sample quantities. pitt.edurptu.de

Table 2: NMR Techniques for this compound Metabolite Characterization

NMR ExperimentInformation Provided
¹H NMR Provides information on the number, type, and connectivity of hydrogen atoms. slideshare.net
¹³C NMR Reveals the carbon skeleton of the molecule. pitt.edu
COSY Shows correlations between coupled protons (typically through 2-3 bonds). researchgate.netlibretexts.org
HSQC Correlates directly bonded proton and carbon atoms. pitt.edu
HMBC Shows long-range correlations between proton and carbon atoms (typically over 2-4 bonds).

Role of Derivatization in Analytical Sensitivity and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product of similar structure, known as a derivative, which has properties more suitable for a given analytical method. sigmaaldrich.com This technique is often employed in the analysis of this compound and other PAs to enhance detection sensitivity and selectivity, improve chromatographic separation, and increase volatility for GC analysis. sci-hub.semdpi.comresearchgate.net

Derivatization can be performed either before (pre-column) or after (post-column) chromatographic separation. mdpi.com

Pre-column derivatization involves reacting the analyte with a derivatizing reagent prior to its introduction into the chromatographic system. mdpi.com This is beneficial for compounds that are difficult to separate or may decompose during chromatography. mdpi.com For PAs, pre-column derivatization has been used to introduce a chromophore for enhanced UV detection or a fluorophore for fluorescence detection. sci-hub.se

Post-column derivatization occurs after the analyte has been separated by chromatography and before it reaches the detector. researchgate.net This approach avoids potential issues with the derivatization reaction interfering with the separation process.

The choice of derivatizing reagent depends on the functional groups present in the analyte and the analytical technique being used. sigmaaldrich.com this compound and its metabolites possess hydroxyl and amine functionalities that can be targeted for derivatization.

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to convert hydroxyl and amine groups into more volatile and thermally stable trimethylsilyl (TMS) derivatives for GC analysis. sigmaaldrich.comresearchgate.net The addition of a catalyst such as trimethylchlorosilane (TMCS) can enhance the reaction rate for hindered functional groups. sigmaaldrich.comgreyhoundchrom.com

Acylation: This involves the introduction of an acyl group. Reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFAA) react with hydroxyl and amine groups to form stable and volatile derivatives. researchgate.net These reagents are particularly useful for electron capture detection (ECD) in GC due to the introduction of electronegative fluorine atoms.

Alkylation: This process adds an alkyl group to acidic hydrogens, such as those in carboxylic acids and phenols, reducing their polarity. gcms.cz

Table 4: Common Derivatization Reagents for this compound Functional Groups

Functional GroupDerivatization MethodReagent ExamplePurpose
Hydroxyl (-OH)SilylationBSTFA, MTBSTFA mz-at.deIncrease volatility for GC sigmaaldrich.com
Hydroxyl (-OH)AcylationTFAA, PFPA, HFAA researchgate.netEnhance detectability (ECD) researchgate.net
Amine (-NH)SilylationBSTFA + TMCS greyhoundchrom.comIncrease volatility for GC sigmaaldrich.com
Amine (-NH)AcylationTFAA, PFPA, HFAA researchgate.netEnhance detectability (ECD) researchgate.net

Quantification and Detection Limits in Biological Samples

The ability to quantify this compound and its metabolites at low concentrations in complex biological matrices is crucial for assessing exposure and understanding its toxicokinetics. The limits of detection (LOD) and quantification (LOQ) are key performance characteristics of an analytical method.

Modern analytical techniques, particularly LC-MS/MS, have enabled the detection and quantification of PAs at very low levels. For instance, methods have been developed with LODs and LOQs in the low µg/kg range for PAs in food and herbal products. researchgate.net A study reported LODs for various PAs and their N-oxides ranging from 0.4 to 1.9 µg/kg and LOQs from 1.3 to 6.3 µg/kg. researchgate.net For feed samples, a LOD of 4.5 µg/kg has been reported for all PAs after correction for dry weight. researchgate.net

The sample preparation method, such as "dilute and shoot," can also impact the quantification and detection limits by minimizing matrix effects. researchgate.net The choice of analytical technique and sample preparation strategy must be carefully considered to achieve the required sensitivity for a given study.

Table 5: Reported Detection and Quantification Limits for Pyrrolizidine Alkaloids

MatrixAnalytical MethodLODLOQ
Herbal Teas & Traditional Chinese MedicinesLC-MS/MS0.4 - 1.9 µg/kg researchgate.net1.3 - 6.3 µg/kg researchgate.net
FeedLC-MS/MS4.5 µg/kg researchgate.netNot Reported
HoneyGC-MSNot ReportedNot Reported

Preclinical Research Models and Methodologies for Mechanistic Investigations

In Vitro Cellular Models for Dehydroheliotrine Research

In vitro models provide controlled environments to study specific cellular and molecular processes without the complexities of a whole organism. nih.govnih.gov These systems are invaluable for high-throughput screening and detailed mechanistic studies of this compound's metabolism and interactions with cellular components. nih.gov

Isolated Cell Lines for Metabolism Studies (e.g., HepG2 cells)

Isolated cell lines are a cornerstone of in vitro research, offering a reproducible and scalable platform for metabolic investigations. cet.bio The human hepatocarcinoma cell line, HepG2, is frequently used due to its origin from liver tissue, the primary site of pyrrolizidine (B1209537) alkaloid metabolism. cet.bioresearchgate.net HepG2 cells retain many key metabolic functions characteristic of hepatocytes, including pathways for drug detoxification and oxidative stress responses, making them a suitable model for studying compounds like this compound. researchgate.netpostersessiononline.eunih.gov

Research has demonstrated that cultured HepG2 cells can be used to study the formation of DNA adducts from this compound precursors. For instance, when incubated with 7-glutathione-DHP and 7-cysteine-DHP, which are conjugates of the reactive this compound metabolite (DHP), HepG2 cells formed the same set of (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-DNA adducts that are observed in vivo. researchgate.net This indicates that HepG2 cells possess the necessary cellular machinery to process these conjugates and generate the ultimate DNA-reactive species, validating their use as a model for studying the genotoxic pathways of this compound. researchgate.net

Furthermore, genetic modification techniques, such as CRISPR-Cas9 knockouts, can be applied to HepG2 cells to create models for investigating the role of specific enzymes and pathways. biorxiv.org By knocking out genes involved in particular metabolic routes, researchers can elucidate their contribution to the activation or detoxification of parent compounds and their reactive metabolites. biorxiv.org

Studies in Subcellular Fractions (e.g., Microsomes)

To investigate metabolic processes at a more granular level, researchers utilize subcellular fractions isolated from tissues. bioivt.comnih.gov These fractions, such as microsomes, cytosol, and S9 fractions, are prepared by homogenizing tissues and separating the components through differential centrifugation. bioivt.comresearchgate.net

Microsomes, which are vesicles formed from the endoplasmic reticulum, are particularly important for metabolism studies because they contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. bioivt.comxenotech.com Studies involving rat liver microsomes have been instrumental in understanding the metabolic activation of pyrrolizidine alkaloids (PAs). The metabolism of several hepatocarcinogenic PAs, including heliotrine (B1673042), by rat liver microsomes has been shown to produce a characteristic set of four DHP-DNA adducts (DHP-dG-3, DHP-dG-4, DHP-dA-3, and DHP-dA-4). researchgate.net This confirms that the enzymatic machinery within the microsomal fraction is sufficient to convert the parent alkaloid into its reactive dehydro-PA form, which then leads to DNA adduct formation. researchgate.net

Comparative studies have also utilized liver microsomes from various species, including humans, pigs, rats, mice, and rabbits, to examine species-dependent differences in PA metabolism. researchgate.net The S9 fraction, which contains both microsomal and cytosolic enzymes, can be used to study the interplay of Phase I and Phase II metabolic reactions. bioivt.comxenotech.com

Table 1: In Vitro Models for this compound Metabolism Studies

Model TypeDescriptionKey Findings for PA/DHH Research
HepG2 Cells Human hepatocellular carcinoma cell line. cet.bioForms DHP-DNA adducts from DHP conjugates, confirming cellular processing capabilities. researchgate.net
Liver Microsomes Subcellular fraction rich in Cytochrome P450 enzymes. bioivt.comSufficient to metabolically activate parent PAs (like heliotrine) to form reactive DHP and subsequent DNA adducts. researchgate.net
S9 Fraction Subcellular fraction containing both microsomal and cytosolic enzymes. bioivt.comAllows for the study of both Phase I and Phase II metabolic pathways. xenotech.com

Co-culture Systems for Studying Intercellular Interactions

While single-cell line models are useful, they lack the complexity of cellular communication that occurs within a tissue. Co-culture systems address this limitation by growing two or more different cell types together, allowing for the study of intercellular interactions through direct cell-to-cell contact or paracrine signaling via secreted factors. biorxiv.orgresearchgate.netmdpi.com This approach creates a more physiologically relevant microenvironment that can be crucial for understanding the full biological effects of a compound. researchgate.netfrontiersin.org

Co-culture models can be established in various formats. Direct co-cultures permit physical contact between cell types, while indirect systems, such as those using Transwell inserts, separate cell populations with a semi-permeable membrane, allowing communication only through shared media. frontiersin.orgplos.org Three-dimensional (3D) co-culture systems, often using hydrogel scaffolds, further enhance the physiological relevance by mimicking the tissue architecture. plos.org

In the context of this compound research, a co-culture system of hepatocytes and non-parenchymal cells (like stellate cells or endothelial cells) could be used to investigate how DHH-induced hepatocyte injury might trigger responses in neighboring cells, such as the activation of fibrogenic pathways in stellate cells. Such models would allow researchers to dissect the signaling molecules and pathways involved in these intercellular communications, providing insights that cannot be gained from monoculture studies. biorxiv.orgmdpi.com

In Vivo Animal Models for Mechanistic Investigations

In vivo animal models are indispensable for studying the systemic effects of compounds, as they integrate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that determines the ultimate biological outcome. mdpi.comnih.gov Animal models allow for the investigation of disease mechanisms and the formation of biomarkers in a whole-organism context. huntingtonstudygroup.orgopenurologyandnephrologyjournal.com

Rodent Models for Studying Metabolism and Adduct Formation

Rodent models, particularly rats and mice, are frequently employed to study the metabolism and adduct-forming capabilities of pyrrolizidine alkaloids and their metabolites like this compound. mdpi.com These models have been fundamental in establishing the link between PA exposure, metabolic activation in the liver, and the formation of macromolecular adducts. researchgate.net

Studies in rats administered hepatocarcinogenic PAs have demonstrated the formation of a consistent set of four DHP-derived DNA adducts in the liver. researchgate.netresearchgate.net These adducts are considered a common biological biomarker of PA-induced liver tumor initiation. researchgate.net The formation of both protein and DNA adducts is a key mechanistic step, and animal models allow for their quantification in target tissues. researchgate.netnih.gov For example, studies with other toxicants have shown that the level of DNA adduct formation can be dose-dependent and varies across different organs, with the highest levels typically found in the primary metabolic organ, the liver. berkeley.edu This pattern of adduct distribution, with liver > kidney > colon > lung > spleen, has been characterized for other agents in rats and provides a framework for investigating this compound. berkeley.edu

These rodent models are crucial for correlating the levels of specific DNA and protein adducts with observed pathological changes, thereby helping to establish a causal link between the reactive metabolite and its toxic effects. nih.govberkeley.edupsu.edu

Table 2: Key DNA Adducts Identified in PA/DHH Rodent Studies

Adduct NameDescriptionSignificance
DHP-dG-3 Dehydropyrrolizidine-deoxyguanosine adductPart of a set of four adducts proposed as biomarkers for PA-induced liver tumor initiation. researchgate.netresearchgate.net
DHP-dG-4 Dehydropyrrolizidine-deoxyguanosine adductPart of a set of four adducts proposed as biomarkers for PA-induced liver tumor initiation. researchgate.netresearchgate.net
DHP-dA-3 Dehydropyrrolizidine-deoxyadenosine adductPart of a set of four adducts proposed as biomarkers for PA-induced liver tumor initiation. researchgate.netresearchgate.net
DHP-dA-4 Dehydropyrrolizidine-deoxyadenosine adductPart of a set of four adducts proposed as biomarkers for PA-induced liver tumor initiation. researchgate.netresearchgate.net

Use of Specific Genetic Models for Pathway Elucidation

To dissect the roles of specific genes and pathways in the metabolism and toxicity of this compound, researchers utilize genetically modified animal models. huntingtonstudygroup.org These can include transgenic animals that overexpress a particular gene, knockout models where a gene is inactivated, or humanized models where a mouse gene is replaced with its human counterpart. huntingtonstudygroup.orgbiocytogen.comfu-berlin.de

Such models provide powerful tools for pathway elucidation. plos.orgnih.gov For instance, a study investigating another compound, 1-methoxy-3-indolylmethylalcohol, used wild-type, Sult1a1-knockout, and humanized mice (carrying the human SULT1A1-SULT1A2 gene cluster) to clarify the precise role of the SULT1A1 enzyme in forming DNA adducts in various tissues. fu-berlin.de Adduct formation was found to be drastically reduced in the knockout mice in most tissues, demonstrating the enzyme's critical role in the metabolic activation pathway. fu-berlin.de

Application of Animal Models in Understanding Molecular Pathogenesis

Animal models are indispensable tools for elucidating the molecular mechanisms underlying the toxicity of chemical compounds. In the case of this compound, a reactive pyrrolizidine alkaloid metabolite, animal studies have been crucial in understanding its pathological effects, particularly hepatotoxicity. While direct and extensive molecular studies exclusively on this compound are limited, research on its parent compound, heliotrine, and other related pyrrolizidine alkaloids (PAs) provides significant insights into its molecular pathogenesis. The toxicity of these parent compounds is primarily attributed to their metabolic conversion in the liver to reactive pyrrole (B145914) species like this compound.

Rodents, such as rats and mice, are the most frequently utilized animal models in the investigation of PA-induced toxicity due to their physiological similarities to humans and the availability of established experimental protocols. nih.govbreastcancerfoundation.org.nz These models have been instrumental in studying the dose-dependent and time-dependent nature of the toxic insults initiated by these compounds. Current time information in IN.

The primary mechanism of this compound-induced toxicity involves its action as a potent electrophile that readily binds to cellular macromolecules, including proteins and DNA. plos.org This binding disrupts normal cellular function and can lead to cytotoxicity, genotoxicity, and carcinogenicity. plos.org

Detailed Research Findings from Animal Models

Studies using animal models have revealed several key molecular events in the pathogenesis of this compound and related PAs.

Hepatic Injury and Molecular Changes:

The liver is the primary target organ for this compound toxicity. Animal models of drug-induced liver injury (DILI) have demonstrated that exposure to PAs leads to significant hepatic damage. Current time information in IN.plos.org The molecular cascade of events often begins with the metabolic activation of the parent PA by cytochrome P450 enzymes in the liver to form this compound. nih.gov This reactive metabolite can then induce oxidative stress, mitochondrial dysfunction, and endoplasmic reticulum (ER) stress, leading to hepatocyte necrosis and apoptosis. Current time information in IN.

Research on various hepatotoxicants in animal models has established common pathways of liver injury that are relevant to this compound. For instance, studies on acetaminophen-induced liver injury in mice show a critical role for the depletion of glutathione (B108866) (GSH) and subsequent oxidative stress, leading to mitochondrial damage. brieflands.com Similarly, the molecular pathogenesis of this compound is believed to involve the depletion of cellular nucleophiles and the generation of reactive oxygen species (ROS).

Protein Adduct Formation:

A significant finding from research involving related dehydropyrrolizidine alkaloids is the formation of protein adducts. For example, studies on dehydromonocrotaline (B14562), a metabolite of the PA monocrotaline, have shown that it reacts with the amino acid valine and hemoglobin in rats. plos.org This binding to proteins can impair their function and contribute to cellular damage. It is well-established that this compound, being a reactive pyrrole, also forms adducts with proteins and amino acids, representing a key aspect of its molecular toxicity. plos.orgbiomedpharmajournal.org

DNA Adduct Formation and Genotoxicity:

This compound and other dehydropyrrolizidine alkaloids are known to form adducts with DNA, which is a critical step in the initiation of carcinogenesis. nih.gov These DNA adducts can lead to mutations and chromosomal damage if not repaired. Studies in rats have identified specific 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts as biomarkers of PA-induced tumor initiation. nih.gov While specific studies detailing the full spectrum of DNA adducts formed by this compound in animal models are not abundant, the general mechanism is considered a cornerstone of its genotoxic and carcinogenic potential.

The following table summarizes the key molecular and pathological findings in animal models exposed to pyrrolizidine alkaloids, which are indicative of the effects of this compound.

Animal Model Compound(s) Studied Key Molecular/Pathological Findings Organ(s) Affected
RatsPyrrolizidine Alkaloids (general)Formation of DHP-derived DNA adducts, indicative of tumor initiation.Liver
RatsMonocrotaline (produces dehydromonocrotaline)Formation of protein adducts with hemoglobin and valine.Blood, Liver
MiceAcetaminophen (as a model for DILI)Depletion of glutathione (GSH), oxidative stress, mitochondrial dysfunction. brieflands.comLiver
RatsIsoniazid (as a model for DILI)Altered liver gene expression related to lipid production and transport, oxidative stress. Current time information in IN.Liver
ChicksHeliotrine, Lasiocarpine (B1674526), and other DHPAsVaried toxicity based on clinical, serum biochemical, and histopathological evaluations. 10xgenomics.comLiver

Table 1. Summary of Research Findings in Animal Models Relevant to this compound Pathogenesis. This interactive table summarizes key findings from animal studies on pyrrolizidine alkaloids and other hepatotoxicants, providing insight into the molecular mechanisms of this compound.

Future Research Directions and Emerging Methodologies

Advanced Spectrometric Techniques for Dehydroheliotrine Adductomics

The study of DNA and protein adducts, known as adductomics, is crucial for understanding the biological activity of this compound. The development and application of advanced spectrometric techniques are at the forefront of this research. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) has become the gold standard for identifying and quantifying DNA adducts. nih.govchemrxiv.orghhearprogram.org Modern approaches, such as data-dependent and data-independent acquisition (DDA and DIA) LC-MS/MS, are enabling the detection of very low abundance adducts in complex biological matrices like human liver microsomes. nih.gov

Specifically, techniques like untargeted DNA adductomics using ultra-high performance liquid chromatography (UHPLC) coupled to high-resolution mass spectrometry are being developed to screen for both known and unknown DNA modifications. chemrxiv.orgchemrxiv.org These methods often rely on characteristic fragmentation patterns, such as the neutral loss of deoxyribose, to identify potential DNA adducts. frontiersin.orgnih.gov For instance, the reaction of this compound with cellular nucleophiles leads to the formation of various adducts, including those with DNA and proteins. acs.orgsfu-kras.ru Advanced spectrometric methods are essential for characterizing these adducts, which are often unstable. acs.org The structural elucidation of these adducts, sometimes requiring derivatization to enhance stability and detectability, provides critical insights into the mechanisms of action. acs.org

Interactive Table 1: Advanced Spectrometric Techniques in Adductomics

Technique Application in this compound Research Key Advantages Relevant Findings
LC-MS/MS Identification and quantification of this compound-DNA and -protein adducts. nih.govresearchgate.net High sensitivity and specificity for detecting adducts in complex biological samples. hhearprogram.orgnih.gov Detection of DHP-derived DNA adducts in various in vitro systems. researchgate.netresearchgate.net
UHPLC-HRMS Untargeted screening for a global profile of DNA adducts formed by this compound. chemrxiv.orgchemrxiv.org Enables the discovery of novel and unexpected adducts. chemrxiv.org Method development for comprehensive analysis of the DNA adductome. chemrxiv.org
NMR Spectroscopy Structural elucidation of synthesized this compound-glutathione adducts. nih.gov Provides detailed structural information for definitive identification. Characterization of 7,9-diGS-DHP adducts. nih.gov
32P-Postlabeling/HPLC Detection of this compound-derived DNA adducts in vitro and in vivo. researchgate.net Extremely sensitive for detecting low levels of DNA adducts. Detection of eight distinct DHR-derived DNA adducts. researchgate.net

Application of Computational Chemistry and Molecular Modeling in SAR

Computational chemistry and molecular modeling are becoming indispensable tools for investigating the structure-activity relationships (SAR) of this compound and related pyrrolizidine (B1209537) alkaloids. These methods allow for the prediction of molecular properties and the simulation of interactions with biological targets, providing insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is one such computational method used to analyze the biophysical properties of molecules, including their optimized molecular shape and thermodynamic stability. jcu.edu This can be applied to understand the stability of this compound and its adducts. By modeling the interaction of this compound with DNA and proteins, researchers can predict the most likely sites of adduction and the structural consequences of such binding. jcu.edu These computational approaches are crucial for understanding the genotoxic mechanisms of pyrrolizidine alkaloids.

Development of Novel In Vitro Biosynthetic Systems for this compound and Analogs

The development of novel in vitro biosynthetic systems offers a controlled environment for studying the formation of this compound and for producing its analogs for further research. Plant in vitro systems, such as hairy root cultures and cell suspension cultures, are being explored as sustainable sources of pyrrolizidine alkaloids and their metabolites. mdpi.comresearchgate.net While these systems present challenges like low yields and genetic instability, they offer the potential for large-scale, cost-effective production. mdpi.com

Genetic engineering tools like CRISPR/Cas9 are being employed to manipulate the biosynthetic pathways of pyrrolizidine alkaloids in these in vitro systems. researchgate.net For example, knocking out genes responsible for alkaloid biosynthesis, such as homospermidine synthase (HSS), can lead to the elimination of these compounds, providing a powerful tool for studying their function. researchgate.net Conversely, these systems could be engineered to overproduce specific metabolites like this compound or to synthesize novel analogs for SAR studies. The use of bioreactors for cultivating these plant cell cultures is also a key area of development to scale up production. mdpi.com

Exploration of this compound's Interactions with Undiscovered Molecular Targets

While DNA is a well-established target of this compound, leading to genotoxicity, research is expanding to identify other potential molecular targets. acs.orgsfu-kras.ru The reactivity of this compound towards nucleophiles suggests that it can bind to a variety of cellular macromolecules, including proteins and glutathione (B108866). evitachem.comacs.org The formation of protein adducts is thought to be a primary trigger for cellular damage. researchgate.net

Identifying these protein targets is a key area for future research. Techniques that combine chemical probes with mass spectrometry-based proteomics can be used to "fish out" and identify proteins that are adducted by this compound in a cellular context. Understanding the full spectrum of molecular interactions will provide a more complete picture of its biological effects. For example, it is known that this compound reacts with the amino acid valine and the protein hemoglobin. acs.org

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Research

The integration of various "omics" technologies, such as metabolomics and proteomics, is poised to revolutionize our understanding of the cellular response to this compound. nih.govrevespcardiol.org These systems-level approaches provide a global snapshot of the changes in metabolites and proteins within a cell or organism upon exposure to this compound.

Metabolomics can identify shifts in metabolic pathways, revealing how the cell's metabolism is perturbed. peerj.com Proteomics can identify changes in protein expression and post-translational modifications, providing insights into the cellular signaling pathways that are activated or inhibited. nih.govnih.gov When combined, these multi-omics datasets can be analyzed using bioinformatics tools like QIAGEN Ingenuity Pathway Analysis to build comprehensive models of the molecular mechanisms underlying the effects of this compound. peerj.comqiagenbioinformatics.com This integrated approach can help to identify key pathways and potential biomarkers of exposure and effect. revespcardiol.orgnih.gov

Non-animal Research Models for Studying this compound Mechanisms

There is a growing emphasis on the development and use of non-animal research models to study the mechanisms of this compound. ama-assn.org These new approach methodologies (NAMs) offer more human-relevant systems and address ethical concerns associated with animal testing. understandinganimalresearch.org.uk

In vitro models using human cells are particularly valuable. For instance, novel co-culture systems of human hepatocytes and endothelial cells are being used to assess the differential toxicities of various pyrrolizidine alkaloids. msu.edu These models are more relevant to human biology than traditional rodent studies. msu.edu Other advanced in vitro models include organ-on-a-chip systems, such as liver-chips, which are microphysiological systems that mimic the structure and function of human organs. understandinganimalresearch.org.ukymaws.comfda.gov These systems can be used to study organ-specific effects and interactions. Additionally, 3D reconstructed human epidermis models and reconstructed human cornea-like epithelium models are accepted alternatives for certain toxicity tests. fda.gov The use of microorganisms and early developmental stages of vertebrates are also considered alternative models. nih.gov

Interactive Table 2: Non-Animal Research Models

Model Type Specific Example Application for this compound Research Advantages
Cell-based Assays Human hepatocyte-endothelial cell co-culture. msu.edu Studying liver-specific effects and differential toxicity. More relevant to human biology than animal models. msu.edu
Organ-on-a-Chip Liver-chip. understandinganimalresearch.org.ukfda.gov Predicting organ-specific toxicity and individual susceptibility. Mimics human organ structure and function. understandinganimalresearch.org.uk
3D Tissue Models Reconstructed human epidermis. fda.gov Assessing dermal exposure and irritation potential. Accepted alternative to animal testing for specific endpoints. fda.gov
In Silico Models Structure-Activity Relationship (SAR) modeling. mdpi.com Predicting toxicity based on chemical structure. Reduces the need for animal testing by prioritizing compounds for further study.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.